(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one
Description
Thiazole Core
Thiophene Derivative
- The 3-methyl-2-thienyl substituent is a thiophene ring (a five-membered aromatic system with sulfur at position 1) featuring:
Structural hybridization :
- The methylene bridge (-CH=) at position 5 links the thiazole and thiophene rings, creating a planar, π-conjugated system that influences electronic properties.
- This hybrid structure enables unique reactivity patterns, such as electrophilic substitution at the thiophene’s α-position and thiol-disulfide exchange at the mercapto group.
Comparative Heterocyclic Features
| Feature | Thiazole | Thiophene | Hybrid Compound |
|---|---|---|---|
| Aromaticity | Moderately aromatic | Highly aromatic | Extended conjugation |
| Electrophilic Sites | C2 (thiol), C5 (methylene) | C2 and C5 (thiophene ring) | C5 (methylene bridge) |
| Common Derivatives | Thiazolidinones, benzothiazoles | Thienopyridines, dithienothiophenes | Thiazolo-thiophene hybrids |
Properties
IUPAC Name |
(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS3/c1-5-2-3-13-6(5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDHNUJGWAMQFM-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, thioethers.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. For example, derivatives have shown efficacy against c-Met kinase, which is implicated in various cancers, including lung and gastric cancers . This suggests that this compound may also possess similar properties worth investigating further.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. The presence of the thiazole ring and the thiol group contributes to its ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The thiazole ring is known for its ability to participate in various chemical reactions, while the thiol group can form disulfide bonds, enhancing its reactivity and interaction with biological targets. Understanding the SAR can aid in optimizing this compound for enhanced efficacy and reduced toxicity.
Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing derivatives of thiazole compounds, researchers synthesized this compound and evaluated its cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited notable inhibitory effects on bacterial growth, indicating its potential as a lead compound in antibiotic development .
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., hydroxy, nitro) enhance kinase inhibition. For example, 4-hydroxybenzylidene derivatives show nanomolar IC₅₀ values against DYRK1A .
- Bulkier substituents (e.g., naphthyl, benzofuran) improve antitumor activity but may reduce solubility .
- The thioxo (-S) group at position 2 generally correlates with higher kinase inhibition compared to mercapto (-SH) derivatives .
Key Observations :
Kinase Inhibition
- (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) : IC₅₀ = 0.028 µM against DYRK1A, with >100-fold selectivity over CDK5/p25 and GSK3α/β .
- (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s): IC₅₀ = 0.033 µM against DYRK1A; dual kinase-cell proliferation inhibition .
Antitumor Activity
- (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (3g) : IC₅₀ = 6 µM (HCT116), 8 µM (Caco2) .
- 2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones: Generally less active in cell proliferation assays compared to thioxo derivatives .
However, the 3-methyl-2-thienyl group may reduce potency compared to hydroxy- or benzofuran-substituted analogues due to lower electron-withdrawing effects .
Physicochemical Properties
Biological Activity
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a thiophene moiety, making it a candidate for various pharmacological applications.
The molecular formula of this compound is C9H7NOS3, with a molecular weight of 225.38 g/mol. The compound features notable functional groups that contribute to its biological activity, including a mercapto group (-SH) and a double bond in the thiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C9H7NOS3 |
| Molecular Weight | 225.38 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities including antimicrobial, antifungal, and cytotoxic properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against different bacterial strains. For instance, it has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for various strains are as follows:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | Not significantly active |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
Cytotoxicity Studies
Cytotoxicity evaluations using the MTT assay demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells.
Molecular Docking Studies
Molecular docking studies have shown that this compound can bind effectively to targets such as DNA gyrase and MurD, which are essential for bacterial survival. The binding interactions include hydrogen bonds and pi-stacking interactions that stabilize the compound within the active site of these enzymes.
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazole derivatives revealed that this compound exhibited superior antimicrobial activity compared to other derivatives tested.
- Cytotoxic Effects : Another investigation into the cytotoxic properties showed that this compound significantly inhibited cell proliferation in several cancer cell lines, indicating its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one?
The compound is typically synthesized via a base-catalyzed condensation reaction between 3-methyl-2-thiophenecarboxaldehyde and 2-mercaptothiazol-4(5H)-one. Reactions are conducted in polar solvents (e.g., ethanol or methanol) with bases like NaOH or K₂CO₃ at reflux temperatures (60–80°C). Purification involves recrystallization or column chromatography to isolate the E-isomer .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR : ¹H and ¹³C NMR confirm the thiazole ring, thienyl substituents, and E-configuration of the exocyclic double bond.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) in the solid state .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
- Anticancer studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and isomer purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Catalyst screening : Transition metals (e.g., ZnCl₂) or ionic liquids can stabilize intermediates.
- Temperature control : Lower temperatures (40–50°C) may favor the E-isomer by reducing thermal isomerization .
Q. What structural modifications enhance bioactivity in thiazole-thiophene hybrids?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the thienyl ring improves antimicrobial potency.
- Heterocycle fusion : Replacing the thiophene with benzothiophene increases π-stacking interactions, enhancing anticancer activity .
Q. How can contradictory data in biological assays be resolved?
- Standardize protocols : Use identical microbial strains/cell lines and assay conditions (e.g., pH, incubation time).
- Control experiments : Include reference drugs (e.g., ciprofloxacin for antimicrobial tests) to validate results.
- Mechanistic studies : Perform transcriptomic or proteomic analyses to identify off-target effects .
Q. What analytical methods validate purity and stability under storage?
- HPLC : Monitor degradation products using C18 columns and UV detection (λ = 254 nm).
- Thermogravimetric analysis (TGA) : Assess thermal stability.
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf life .
Q. What electrophilic reactions occur at the thiazole-thiophene core?
- Halogenation : Bromine selectively reacts at the thienyl ring’s α-position.
- Nitration : Concentrated HNO₃ introduces nitro groups, altering electronic properties for SAR studies.
- pH-dependent reactivity : Thiolate formation at basic pH facilitates nucleophilic substitutions .
Q. How do solvent polarity and catalysts influence regioselectivity in derivatization?
- Polar solvents : Acetonitrile stabilizes charged intermediates in SNAr reactions.
- Organocatalysts : Proline derivatives can induce enantioselectivity in asymmetric syntheses.
- Microwave-assisted synthesis : Reduces reaction time and improves regiocontrol .
Q. What oxidative pathways generate metabolites in pharmacokinetic studies?
- Cytochrome P450 oxidation : Thiophene rings undergo epoxidation, forming reactive intermediates.
- Sulfoxidation : The thiol group converts to sulfonic acid derivatives.
- Analytical tools : LC-MS/MS identifies metabolites in liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
